N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 1-methyl-1H-pyrazole-5-carboxamide group. These groups are common in many bioactive molecules and could contribute to the compound’s potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole group could potentially undergo reactions with nucleophiles, while the pyrazole group could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
Antioxidant Activity
Research has demonstrated the synthesis of functionalized 1,3,4-oxadiazoles, showing excellent antioxidant activity. These compounds, including those related to the specified chemical structure, exhibited high protection against DNA damage induced by the Bleomycin iron complex, highlighting their potential as antioxidant agents (Bondock, Etman, & Adel, 2016).
Antimicrobial and Antitubercular Activity
Novel benzimidazole–oxadiazole hybrid molecules have shown promising antimicrobial and antitubercular activities. Compounds with these structures were more potent than standard drugs like pyrazinamide and ciprofloxacin against Mycobacterium tuberculosis H37Rv strain, indicating their significant potential in antitubercular drug development (Shruthi et al., 2016).
Antiviral Activity
A study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1). These findings suggest the compound's relevance in the development of antiviral drugs, offering a new avenue for combating influenza viruses (Hebishy, Salama, & Elgemeie, 2020).
Antiproliferative Activities
Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds showed promising results against various cancer cell lines, highlighting their potential in cancer research and therapy (Mansour et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . Specifically, it has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-19-9(4-5-15-19)12(20)16-14-18-17-13(23-14)8-2-3-10-11(6-8)22-7-21-10/h2-6H,7H2,1H3,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNHTVWPUSELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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